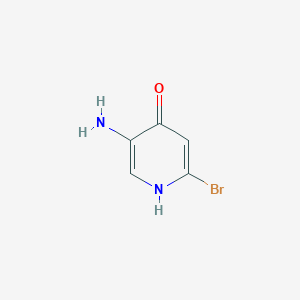

5-Amino-2-bromopyridin-4-ol

Description

Contextual Significance of Substituted Pyridinols

Substituted pyridinols and their isomeric forms, pyridinones, are recognized as privileged structures in medicinal chemistry. frontiersin.orgnih.gov These six-membered heterocyclic scaffolds are versatile, serving as hydrogen bond donors and acceptors, which allows for the manipulation of physicochemical properties like polarity and lipophilicity. frontiersin.orgnih.gov This adaptability makes them valuable in fragment-based drug design and as bioisosteres for other chemical groups such as amides, phenols, and various nitrogen-containing rings. frontiersin.orgnih.govmdpi.com

The pyridinol framework is a key component in a wide array of biologically active molecules, demonstrating activities ranging from antitumor and antimicrobial to anti-inflammatory and antiviral. frontiersin.orgnih.gov For instance, certain substituted indenopyridinols have shown potent inhibitory activity against topoisomerase IIα, a target in cancer therapy. nih.gov The strategic placement of functional groups, such as halogens or hydroxyl groups, on the pyridinol ring can significantly influence the compound's biological efficacy and target specificity. nih.gov Researchers have successfully designed pyridinone-based compounds as inhibitors for enzymes like isocitrate dehydrogenase (IDH), which is implicated in several cancers, and as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV treatment. frontiersin.orgnih.gov The inherent versatility of the substituted pyridinol scaffold continues to make it a focal point for the rational design and discovery of novel therapeutic agents. frontiersin.org

Role of Halogenated Aminopyridines as Synthetic Intermediates

Halogenated aminopyridines are crucial building blocks in organic synthesis, prized for their utility in constructing more complex molecular architectures. researchgate.neta2bchem.comresearchgate.netsioc-journal.cn The presence of both an amino group and a halogen atom on the pyridine (B92270) ring provides two distinct points for chemical modification. a2bchem.comresearchgate.netsioc-journal.cn The amino group can act as a nucleophile or a directing group, while the halogen atom, typically bromine or chlorine, serves as a leaving group in cross-coupling reactions. researchgate.neta2bchem.com

These intermediates are widely employed in the synthesis of pharmaceuticals and agrochemicals. a2bchem.com The bromine atom, in particular, facilitates metal-catalyzed cross-coupling reactions, such as Suzuki or Goldberg reactions, allowing for the introduction of diverse functional groups onto the pyridine core. a2bchem.comresearchgate.net This versatility enables the creation of extensive libraries of new chemical entities with potentially enhanced biological activities. a2bchem.com For example, 2-amino-5-bromopyridine (B118841) is a reagent used to synthesize polycyclic azaarenes and to label oligosaccharides. chemicalbook.com Similarly, 2-Amino-3-hydroxy-5-bromopyridine is a precursor for various heterocyclic compounds, participating in reactions like nucleophilic substitution and condensation to develop new drugs and crop protection agents. a2bchem.com The dual reactivity of halogenated aminopyridines makes them indispensable tools for synthetic chemists aiming to innovate in medicinal and materials science. researchgate.neta2bchem.comacs.org

Overview of Research Trajectories for 5-Amino-2-bromopyridin-4-ol

This compound is a substituted pyridine that embodies the synthetic potential discussed in the preceding sections. As a halogenated aminopyridinol, it serves as a valuable intermediate in chemical synthesis. Its structure contains a nucleophilic amino group, a hydroxyl group, and a bromine atom, offering multiple reactive sites for further functionalization. This trifunctional nature allows for its use in the development of more complex heterocyclic structures, which are central to drug discovery and materials science.

The compound is typically available as a solid and is offered by various chemical suppliers for research purposes. sigmaaldrich.commsesupplies.com It is also available as a hydrobromide salt, which may offer different solubility and handling properties. bldpharm.comsigmaaldrich.com Research involving this specific molecule would likely focus on leveraging its reactive functional groups to synthesize novel compounds with potential biological activity, following the established importance of the substituted pyridinol and halogenated aminopyridine scaffolds.

Chemical Data for this compound

The following tables provide key identifying and chemical data for this compound and its hydrobromide salt.

Table 1: Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 101084-20-2 | sigmaaldrich.com |

| Molecular Formula | C₅H₅BrN₂O | sigmaaldrich.com |

| Molecular Weight | 189.01 g/mol | sigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

| InChI | 1S/C5H5BrN2O/c6-3-1-8-2-4(7)5(3)9/h1-2H,7H2,(H,8,9) | sigmaaldrich.com |

| InChI Key | DMZVRJHJGBNINH-UHFFFAOYSA-N | sigmaaldrich.com |

| SMILES String | Nc1cncc(Br)c1O | sigmaaldrich.com |

Table 2: Properties of this compound hydrobromide

| Property | Value | Source |

|---|---|---|

| CAS Number | 2703779-23-9 | sigmaaldrich.com |

| Molecular Formula | C₅H₅BrN₂O·BrH | sigmaaldrich.com |

| Molecular Weight | 269.92 g/mol | sigmaaldrich.com |

| Physical Form | Powder | sigmaaldrich.com |

| InChI | 1S/C5H5BrN2O.BrH/c6-5-1-4(9)3(7)2-8-5;/h1-2H,7H2,(H,8,9);1H | sigmaaldrich.com |

| InChI Key | OVHSWNVRBLFGPK-UHFFFAOYSA-N | sigmaaldrich.com |

| IUPAC Name | this compound;hydrobromide | sigmaaldrich.com |

Structure

3D Structure

Properties

Molecular Formula |

C5H5BrN2O |

|---|---|

Molecular Weight |

189.01 g/mol |

IUPAC Name |

5-amino-2-bromo-1H-pyridin-4-one |

InChI |

InChI=1S/C5H5BrN2O/c6-5-1-4(9)3(7)2-8-5/h1-2H,7H2,(H,8,9) |

InChI Key |

JFRYVULFQIQQME-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(NC=C(C1=O)N)Br |

Origin of Product |

United States |

Synthetic Methodologies for 5 Amino 2 Bromopyridin 4 Ol and Its Analogs

Strategies for Functionalization of the Pyridine (B92270) Core

Functionalizing a pre-formed pyridine ring is a common approach to introduce desired substituents. The electronic nature of the pyridine ring, which is electron-deficient, along with the directing effects of existing substituents, heavily influences the outcome of these reactions.

The introduction of a bromine atom at a specific position on the pyridine ring is a critical step in the synthesis of compounds like 5-Amino-2-bromopyridin-4-ol. The regioselectivity of electrophilic bromination is governed by the electronic properties of the pyridine nitrogen and the directing effects of other substituents. Activating groups, such as amino and hydroxyl moieties, direct electrophiles to ortho and para positions.

Several brominating agents are employed to achieve regioselectivity. N-Bromosuccinimide (NBS) is a widely used reagent for the bromination of activated aromatic and heterocyclic compounds. ijssst.info For instance, the bromination of 2-aminopyridine (B139424) with NBS in acetone (B3395972) can selectively yield 2-amino-5-bromopyridine (B118841). ijssst.info The reaction conditions, including solvent and temperature, are crucial for controlling the position of bromination and preventing the formation of di- or poly-brominated products. ijssst.info

More advanced methods utilize reagents like Selectfluor in combination with a bromide source such as lithium bromide (LiBr) to achieve high regioselectivity under mild conditions. rsc.orgnih.gov This system is effective for the bromination of 2-aminopyridines and related diazines, with the substituent pattern on the ring strongly influencing the reaction's outcome. nih.gov Theoretical and experimental studies have shown that factors like the choice of brominating agent and reaction temperature can be fine-tuned to achieve high positional selectivity in electrophilic aromatic bromination. mdpi.com

| Reagent/System | Substrate Type | Key Feature |

| N-Bromosuccinimide (NBS) | 2-Aminopyridines | Effective for producing 5-bromo derivatives. ijssst.info |

| Selectfluor / LiBr | 2-Aminopyridines, 2-Aminodiazines | High regioselectivity under mild conditions. rsc.orgnih.gov |

| n-Butyllithium / Me3SnCl then Br2 | Anilines (analogous) | High para-selectivity via a tin amide intermediate. nih.gov |

The introduction of amino and hydroxyl groups onto a brominated pyridine core often involves nucleophilic substitution or reduction pathways. An amino group can be introduced by reducing a nitro group, which is a common strategy. For example, 5-amino-2-bromopyridine can be synthesized by the reduction of 2-bromo-5-nitropyridine (B18158) using reducing agents like iron powder in the presence of an acid or ammonium (B1175870) chloride. guidechem.com

Another route involves the direct amination of a pyridine derivative. For instance, 2,4-dibromopyridine-N-oxide can undergo an ammoniation reaction with ammonia (B1221849) water, followed by a reduction step to yield 2-amino-4-bromopyridine (B18318). google.com The hydroxyl group can be introduced through various methods, including the hydrolysis of a corresponding precursor or via nucleophilic aromatic substitution where a leaving group is displaced by a hydroxide (B78521) ion. The synthesis of 3-Amino-5-bromo-pyridin-2-ol, an analog, is listed as a potential product from 2-Amino-5-bromopyridine, indicating pathways for such conversions exist. chemicalbook.com

Classical and Contemporary Synthetic Routes

Both long-established and modern synthetic methods are employed to construct the this compound framework. These routes can involve step-by-step functional group interconversions or elegant one-pot constructions.

The Hofmann degradation, or Hofmann rearrangement, is a classical organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.orgvedantu.com This reaction proceeds via an isocyanate intermediate formed by treating the amide with bromine and a strong base like sodium hydroxide. byjus.comquora.com The resulting amine has one less carbon atom than the starting amide, making it a "degradation" reaction. vedantu.comquora.com

This pathway is particularly useful for synthesizing aminopyridines from their corresponding pyridine carboxamide precursors. For example, the Hofmann rearrangement is famously used to convert nicotinamide (B372718) into 3-aminopyridine (B143674). wikipedia.org Analogously, a 4-bromopyridine-2-carboxamide could theoretically be converted to 2-amino-4-bromopyridine through this method. chemicalbook.com The synthesis of 2-amino-4-bromopyridine has been described using a sequence involving amination and subsequent Hofmann degradation. chemicalbook.com This highlights the utility of this reaction in accessing aminobromopyridine structures.

General Mechanism of Hofmann Degradation: wikipedia.orgbyjus.com

Deprotonation: A strong base abstracts a proton from the amide.

Bromination: The resulting anion reacts with bromine to form an N-bromoamide.

Second Deprotonation: The base removes the second amide proton, forming a bromoamide anion.

Rearrangement: The R-group migrates from the carbonyl carbon to the nitrogen, displacing the bromide ion to form an isocyanate.

Hydrolysis: The isocyanate reacts with water to form a carbamic acid, which decarboxylates to yield the primary amine.

A common strategy to control the regioselectivity of electrophilic substitution on aminopyridines involves a protection-functionalization-deprotection sequence. The highly activating amino group can be temporarily protected by N-acylation, converting it into a less activating and more sterically hindered amide group.

This sequence typically involves:

N-Acylation: The starting aminopyridine is treated with an acylating agent (e.g., acetic anhydride) to form an N-acylaminopyridine. This moderates the reactivity of the amino group and directs subsequent bromination.

Bromination: The N-acylated pyridine is then subjected to bromination. The bulk and electronic nature of the acyl group influence the position of bromine introduction.

Hydrolysis: The acyl protecting group is removed by acid or base-catalyzed hydrolysis, regenerating the amino group to yield the final brominated aminopyridine.

This multi-step approach allows for precise control over the synthesis of specifically substituted pyridines that might be difficult to obtain through direct bromination of the parent aminopyridine. youtube.com

Multi-component reactions (MCRs) have emerged as powerful and efficient tools in organic synthesis for constructing complex molecules, including substituted pyridines, in a single step from three or more starting materials. bohrium.comnih.gov These reactions are characterized by high atom economy, operational simplicity, and the ability to generate diverse molecular frameworks. bohrium.comresearchgate.net

The synthesis of highly functionalized pyridines can be achieved through various MCRs, often catalyzed by metals or conducted under metal-free conditions. bohrium.com For example, a one-pot, four-component reaction between an aldehyde, malononitrile, an active methylene (B1212753) compound (like thiazolidine-4-one), and ammonium acetate (B1210297) can yield polysubstituted pyridines. rsc.org Another approach involves the three-component reaction of aldehydes, malononitrile, and a thiol, followed by cyclization. While direct synthesis of this compound via an MCR is not explicitly detailed, the principles of MCRs allow for the combination of simple precursors to build the pyridine core with the desired functionalities in a convergent manner. researchgate.netnih.gov The versatility of MCRs suggests that with appropriate starting materials, a pathway to this specific substitution pattern could be designed. organic-chemistry.org

| MCR Type | Components | Product | Key Advantage |

| Hantzsch Dihydropyridine Synthesis (variant) | Aldehyde, β-ketoester, Ammonia | Dihydropyridine (can be oxidized to pyridine) | Classic, well-established route. |

| Four-component | Aromatic aldehyde, malononitrile, thiazolidine-4-one, ammonium acetate | Polysubstituted pyridines | High efficiency, use of green nanocatalysts. rsc.org |

| Three-component | Cinnamaldehyde, ethylenediamine, 1,3-dicarbonyls | Substituted pyridines | Versatile assembly of the pyridine ring. researchgate.net |

Metal-Catalyzed Amination and Coupling Reactions for Pyridine Derivatives

The introduction of an amino group onto a pyridine ring, particularly one bearing a halogen substituent, is a common challenge in organic synthesis. Metal-catalyzed amination reactions have become a cornerstone for achieving this transformation with high efficiency and selectivity.

Palladium-catalyzed methods, most notably the Buchwald-Hartwig amination, have been extensively developed for the formation of carbon-nitrogen bonds. rasayanjournal.co.in This reaction typically involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a suitable ligand. For the synthesis of aminopyridine derivatives, this method has proven to be highly effective. The choice of ligand is crucial and often dictates the scope and efficiency of the reaction. For instance, the use of bidentate phosphine (B1218219) ligands like BINAP or DPPF has been shown to improve reaction rates and yields for the amination of aryl iodides and triflates. rasayanjournal.co.in While direct synthesis of this compound via this method is not explicitly detailed in the literature, the principles can be applied to a precursor such as 2,5-dibromopyridin-4-ol.

Copper-catalyzed amination, often referred to as the Ullmann condensation, represents an alternative and often more cost-effective approach. researchgate.net Copper(I) oxide (Cu₂O) has been utilized as a catalyst for the amination of bromopyridine derivatives using aqueous ammonia under mild conditions. researchgate.net This method has demonstrated good functional group tolerance, accommodating both electron-donating and electron-withdrawing groups on the pyridine ring. researchgate.net This versatility suggests its potential applicability in the synthesis of this compound from a corresponding brominated pyridin-4-ol precursor.

The following table summarizes typical conditions for these metal-catalyzed amination reactions:

| Catalyst System | Reactants | Typical Conditions | Ref. |

| Palladium/Ligand | Aryl/Heteroaryl Halide, Amine | Base (e.g., NaOt-Bu), Solvent (e.g., Toluene), Heat | rasayanjournal.co.in |

| Copper(I) Oxide | Bromopyridine derivative, Aqueous Ammonia | Mild conditions | researchgate.net |

Optimization of Reaction Conditions and Yields

The success of any synthetic protocol hinges on the careful optimization of reaction parameters to maximize yield and minimize side products. For the synthesis of substituted pyridines, factors such as the choice of catalyst, solvent, base, temperature, and reaction time are critical.

In the context of metal-catalyzed reactions, the ligand plays a pivotal role. For palladium-catalyzed aminations, the steric and electronic properties of the phosphine ligand can significantly impact the catalytic cycle. The optimization process often involves screening a library of ligands to identify the one that provides the best performance for a specific substrate.

The choice of base is another critical parameter. Strong, non-nucleophilic bases like sodium tert-butoxide are commonly employed in Buchwald-Hartwig reactions. rasayanjournal.co.in However, the substrate's functional group tolerance may necessitate the use of milder bases.

Solvent selection is also crucial. Aprotic solvents like toluene, dioxane, and THF are frequently used in palladium-catalyzed couplings. The reaction temperature and duration are optimized to ensure complete conversion without promoting decomposition of the starting materials or products. For instance, microwave-assisted synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of pyridine derivatives. nih.gov

A systematic approach to optimization, often employing Design of Experiments (DoE), can efficiently identify the optimal set of conditions. The following table illustrates the impact of varying reaction parameters on the yield of a hypothetical amination reaction:

| Parameter | Variation 1 | Yield (%) | Variation 2 | Yield (%) |

| Catalyst | Pd(OAc)₂/BINAP | 75 | Pd₂(dba)₃/XPhos | 90 |

| Base | K₂CO₃ | 40 | NaOt-Bu | 85 |

| Solvent | Dioxane | 65 | Toluene | 88 |

| Temperature | 80 °C | 70 | 110 °C | 92 |

Green Chemistry Principles and Sustainable Synthesis of Pyridinol Derivatives

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, aiming to reduce the environmental impact of chemical processes. nih.gov The synthesis of pyridinol derivatives is an area where these principles can be effectively applied.

One key aspect of green chemistry is the use of environmentally benign solvents. Water has been explored as a reaction medium for the synthesis of N-substituted 3-hydroxypyridinium (B1257355) salts from bio-derived 5-hydroxymethylfurfural, showcasing a sustainable approach. acs.org Solvent-free, or solid-state, reactions represent another green alternative. For example, the three-component condensation of alkenes, ketones, and ammonium acetate to produce 4,6-diaryl-3-cyano-2-pyridone derivatives has been successfully carried out under solvent-free conditions, leading to high yields and reduced waste. mdpi.comresearchgate.net

The use of reusable catalysts is another central tenet of green chemistry. Heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, are highly desirable. While many metal-catalyzed aminations employ homogeneous catalysts, research is ongoing to develop robust heterogeneous alternatives.

Atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is also a critical consideration. Multicomponent reactions (MCRs) are inherently atom-economical as they combine multiple starting materials in a single step to form a complex product, minimizing the formation of byproducts. nih.gov The development of MCRs for the synthesis of pyridinol derivatives is a promising avenue for sustainable chemistry.

The following table highlights some green chemistry approaches applicable to the synthesis of pyridinol derivatives:

| Green Chemistry Principle | Application in Pyridinol Synthesis | Ref. |

| Use of Renewable Feedstocks | Synthesis from bio-derived furfural | researchgate.net |

| Alternative Solvents | Water as a reaction medium | acs.org |

| Solvent-Free Reactions | Multicomponent synthesis of 2-hydroxypyridines | mdpi.comresearchgate.net |

| Catalysis | Development of reusable heterogeneous catalysts | nih.gov |

| Atom Economy | One-pot multicomponent reactions | nih.gov |

Reactivity and Derivatization Chemistry of 5 Amino 2 Bromopyridin 4 Ol

Transformations Involving the Bromine Atom

The bromine atom at the 2-position of the pyridine (B92270) ring is a key site for carbon-carbon and carbon-heteroatom bond formation, primarily through metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of aryl halides. While specific studies on 5-Amino-2-bromopyridin-4-ol are not extensively documented in publicly available literature, the reactivity of similar bromopyridine systems provides a strong indication of its expected behavior in these transformations.

The Suzuki-Miyaura coupling would involve the reaction of this compound with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This reaction would lead to the formation of a new carbon-carbon bond at the 2-position of the pyridine ring. The choice of catalyst, ligand, and base is crucial for achieving high yields and can be influenced by the electronic and steric properties of the coupling partners.

The Sonogashira coupling offers a route to introduce alkyne functionalities. This reaction would pair this compound with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of a base. This transformation is valuable for the synthesis of conjugated enynes and arylalkynes.

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds. In this reaction, this compound would be coupled with a primary or secondary amine in the presence of a palladium catalyst and a strong base. This reaction is a significant method for the synthesis of N-aryl and N-heteroaryl amines.

A representative table of potential cross-coupling reactions is provided below, based on general knowledge of these reaction types.

| Coupling Reaction | Reagents | Potential Product Structure |

| Suzuki | Arylboronic acid, Pd catalyst, Base | 5-Amino-2-arylpyridin-4-ol |

| Sonogashira | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, Base | 5-Amino-2-alkynylpyridin-4-ol |

| Buchwald-Hartwig | Primary or secondary amine, Pd catalyst, Base | 5-Amino-2-(amino)pyridin-4-ol |

Nucleophilic Aromatic Substitution Reactions

The bromine atom on the pyridine ring can also be displaced by nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. The reactivity of the pyridine ring towards nucleophilic attack is enhanced by the electron-withdrawing nature of the ring nitrogen. The presence of the amino and hydroxyl groups can also influence the reactivity and regioselectivity of such substitutions. Strong nucleophiles, such as alkoxides or thiolates, could potentially replace the bromine atom, although this may require elevated temperatures.

Transformations of the Amino Group

The amino group at the 5-position is a versatile functional handle that can be readily modified through various reactions.

Acylation and Alkylation Reactions

The primary amino group of this compound is expected to readily undergo acylation with acylating agents like acid chlorides or anhydrides to form the corresponding amides. This reaction is a common method for protecting the amino group or for introducing new functional moieties.

Alkylation of the amino group can be achieved using alkyl halides. The degree of alkylation (mono- or di-alkylation) can often be controlled by the reaction conditions and the stoichiometry of the reagents.

Diazotization and Subsequent Reactions

The primary aromatic amino group can be converted into a diazonium salt through diazotization , which typically involves treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. The resulting diazonium salt is a highly versatile intermediate that can undergo a variety of subsequent reactions. For instance, in a Sandmeyer reaction , the diazonium group can be replaced by various substituents, including halides, cyano, or hydroxyl groups, using the corresponding copper(I) salts. Diazonium salts can also be used in azo coupling reactions with activated aromatic compounds to form azo dyes.

Reactions of the Hydroxyl Group

The hydroxyl group at the 4-position behaves as a typical phenolic hydroxyl group, allowing for reactions such as etherification and esterification.

Etherification , for example, through the Williamson ether synthesis, would involve deprotonation of the hydroxyl group with a base to form an alkoxide, followed by reaction with an alkyl halide to yield an ether.

Esterification can be accomplished by reacting the hydroxyl group with a carboxylic acid or its derivative (such as an acid chloride or anhydride), often in the presence of an acid catalyst or a coupling agent, to form the corresponding ester.

Etherification and Esterification

The hydroxyl group of this compound is a prime site for etherification and esterification reactions, allowing for the introduction of a wide range of functional groups.

Etherification can be achieved under various conditions. A common method is the Williamson ether synthesis, where the hydroxyl group is first deprotonated with a base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. Another effective method is the Mitsunobu reaction, which allows for the formation of ethers from alcohols under mild conditions using triphenylphosphine (B44618) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). It is important to note that with hydroxypyridines, there can be competition between O-alkylation and N-alkylation of the pyridone tautomer.

Esterification of the hydroxyl group can be readily accomplished through reaction with carboxylic acids, acid chlorides, or acid anhydrides. The Fischer esterification, involving the reaction with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid, is a classic method. chemguide.co.ukproteopedia.orgkhanacademy.org Alternatively, the use of more reactive acylating agents such as acid chlorides or anhydrides, often in the presence of a base like pyridine or triethylamine (B128534) to neutralize the acidic byproduct, can provide higher yields and milder reaction conditions. chemguide.co.uk

Table 1: Representative Etherification and Esterification Reactions of Hydroxypyridines The following table is based on general reactions of hydroxypyridines and serves as a predictive model for the reactivity of this compound.

| Reaction Type | Reagents | Product Type | Reference |

| Etherification | Alkyl halide, Base (e.g., NaH) | Pyridyl ether | General Knowledge |

| Etherification | Alcohol, PPh₃, DEAD/DIAD | Pyridyl ether | General Knowledge |

| Esterification | Carboxylic acid, H₂SO₄ | Pyridyl ester | chemguide.co.ukproteopedia.orgkhanacademy.org |

| Esterification | Acyl chloride, Base (e.g., Pyridine) | Pyridyl ester | chemguide.co.uk |

| Esterification | Acid anhydride, Base (e.g., Pyridine) | Pyridyl ester | chemguide.co.uk |

Oxidation Reactions

The oxidation of this compound can potentially occur at several sites, including the amino group, the pyridine ring nitrogen, or the ring itself. The outcome of the oxidation is highly dependent on the oxidant used and the reaction conditions.

The amino group of aminopyridines can be susceptible to oxidation. While simple aminopyridines are somewhat resistant to oxidation compared to anilines, strong oxidizing agents can lead to the formation of nitroso or nitro derivatives. nih.gov However, one-electron oxidation of aminopyridines has been studied, with 3-aminopyridine (B143674) being more readily oxidized than 2-aminopyridine (B139424). doi.org

Oxidation of the pyridine ring nitrogen to form a pyridine N-oxide is a common reaction for pyridine derivatives. This is typically achieved using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide can then influence the reactivity of the ring and can be a precursor for further functionalization.

More vigorous oxidation can lead to the degradation of the pyridine ring. The specific products would depend on the conditions employed. Studies on the oxidation of related aminothieno[2,3-b]pyridines have shown that the reaction pathway can be complex, sometimes leading to oxidative dimerization. nih.gov

Table 2: Potential Oxidation Reactions of this compound This table presents plausible oxidation reactions based on the known chemistry of substituted pyridines.

| Oxidizing Agent | Potential Product | Comments | Reference |

| Peroxy acids (e.g., m-CPBA) | This compound N-oxide | Oxidation of the pyridine nitrogen. | nih.gov |

| Strong oxidants | Nitroso or nitro derivative | Oxidation of the amino group. | nih.gov |

| One-electron oxidants | Radical cation | Intermediate in oxidative processes. | doi.org |

Cycloaddition Reactions and Formation of Fused Systems

The functional groups of this compound make it a valuable precursor for the synthesis of fused heterocyclic systems through cycloaddition and cyclization reactions.

The pyridine ring itself can participate in Diels-Alder reactions , although this is more common in inverse-electron-demand scenarios where the pyridine is part of an electron-poor diene system. acsgcipr.org The presence of both electron-donating (amino, hydroxyl) and electron-withdrawing (bromo) groups on the ring of this compound could lead to complex reactivity in such cycloadditions. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com

More commonly, the existing functional groups can be utilized to build a new fused ring. The ortho-disposed amino and hydroxyl groups are particularly well-suited for the formation of five-membered fused rings. For instance, reaction with appropriate reagents could lead to the formation of oxazolo[5,4-c]pyridines or thiazolo[5,4-c]pyridines . The synthesis of oxazolo[5,4-d]pyrimidines and thiazolo[5,4-d]pyrimidines from appropriately substituted precursors is well-established, providing a blueprint for the potential reactivity of this compound. nih.govmdpi.comnih.govmdpi.comnih.govmdpi.com

Furthermore, the amino group can be a key component in the construction of fused six-membered rings, such as in the synthesis of pyrido[2,3-d]pyrimidines . There are numerous methods for the synthesis of this fused system starting from 2-aminopyridine derivatives, often involving reaction with a three-carbon or a two-carbon fragment that cyclizes to form the pyrimidine (B1678525) ring. jocpr.comnih.govrsc.orgnih.govresearchgate.net For example, reaction with α,β-unsaturated esters or 1,3-dicarbonyl compounds can lead to the formation of the pyrido[2,3-d]pyrimidine (B1209978) core. jocpr.com

Table 3: Potential Reactions for the Formation of Fused Systems from this compound This table outlines synthetic pathways to fused heterocycles based on the reactivity of analogous aminopyridinols.

| Fused System | Reagents/Reaction Type | Comments | Reference |

| Oxazolo[5,4-c]pyridine | Carboxylic acid derivatives, cyclizing agents | Formation of a fused oxazole (B20620) ring. | nih.govmdpi.commdpi.com |

| Thiazolo[5,4-c]pyridine | Thioamides, cyclizing agents | Formation of a fused thiazole (B1198619) ring. | nih.govmdpi.comnih.govresearchgate.net |

| Pyrido[2,3-d]pyrimidine | α,β-Unsaturated esters, 1,3-dicarbonyls | Formation of a fused pyrimidine ring. | jocpr.comnih.govrsc.orgnih.govresearchgate.net |

| Substituted Cyclohexene | Dienophile (in Diels-Alder reaction) | The pyridine ring acts as a diene. | acsgcipr.orgwikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com |

Spectroscopic and Structural Elucidation Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. ¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. Similarly, ¹³C NMR spectroscopy reveals the number and types of carbon atoms in a molecule.

For 5-Amino-2-bromopyridin-4-ol, ¹H NMR would be expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring and the protons of the amino and hydroxyl groups. The chemical shifts (δ) of these protons would be influenced by the electron-donating amino and hydroxyl groups and the electron-withdrawing bromine atom. Spin-spin coupling between adjacent protons would provide information on their relative positions. In ¹³C NMR, distinct signals would be observed for each of the five carbon atoms in the pyridine ring, with their chemical shifts indicating their electronic environment.

Despite the utility of these techniques, a comprehensive search of available scientific literature and databases did not yield specific ¹H NMR or ¹³C NMR data for this compound.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

|---|

Infrared (IR) and Raman Spectroscopic Analysis for Vibrational Modes

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. For this compound, IR spectroscopy would be expected to show characteristic absorption bands for the N-H stretching of the amino group, the O-H stretching of the hydroxyl group, C-N stretching, C-O stretching, and C-Br stretching, as well as vibrations associated with the pyridine ring.

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

|---|

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns. In a mass spectrum of this compound, the molecular ion peak [M]⁺ would confirm the molecular weight. The presence of the bromine atom would be indicated by a characteristic isotopic pattern for the molecular ion peak ([M]⁺ and [M+2]⁺) with approximately equal intensities.

High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of the molecular formula. The fragmentation pattern would offer insights into the stability of different parts of the molecule and help to confirm the arrangement of the functional groups. Despite its importance, published mass spectrometry data for this compound could not be located.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion | Relative Intensity (%) |

|---|

X-ray Crystallography for Solid-State Structural Determination

A successful crystallographic analysis would provide an unambiguous confirmation of the compound's structure. However, there are no published reports on the single-crystal X-ray diffraction analysis of this compound.

Table 5: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Bond Lengths (Å) | Data not available |

Computational and Theoretical Investigations of 5 Amino 2 Bromopyridin 4 Ol

Prediction of Spectroscopic Parameters

There are currently no published studies that provide theoretical predictions of spectroscopic parameters, such as NMR, IR, or UV-Vis spectra, for 5-Amino-2-bromopyridin-4-ol. Computational chemistry methods, including Density Functional Theory (DFT), are commonly employed to calculate these parameters for novel or uncharacterized molecules. However, such analyses have not been reported for this specific compound.

In related research, computational methods have been successfully applied to predict the spectroscopic properties of other substituted bromopyridines. For instance, studies on molecules like 2-(tert-butoxycarbonyl (Boc)-amino)-5-bromopyridine have utilized DFT to calculate vibrational frequencies and compare them with experimental FT-IR and Raman spectra. These investigations help in the structural confirmation and understanding of the vibrational modes of the molecule. Nevertheless, the specific data for this compound remains uninvestigated.

Table 1: Status of Predicted Spectroscopic Parameters for this compound

| Spectroscopic Parameter | Computational Data Available |

| NMR (¹H, ¹³C) | No |

| Infrared (IR) | No |

| Raman | No |

| UV-Visible | No |

| Mass Spectrometry | No |

Reaction Pathway Elucidation and Mechanistic Insights

Similarly, there is a lack of published computational research detailing the reaction pathways and mechanistic insights for this compound. Theoretical studies in this area would typically involve mapping potential energy surfaces, identifying transition states, and calculating reaction barriers to understand the kinetics and thermodynamics of chemical transformations involving this compound.

While computational studies have been conducted on the thermal decomposition and reaction mechanisms of other nitrogen-containing heterocyclic compounds, this level of detailed theoretical investigation has not been extended to this compound according to available scientific literature. Such studies are crucial for predicting reactivity, understanding reaction outcomes, and designing synthetic routes. The absence of this information limits the theoretical understanding of the chemical behavior of this compound.

Applications of 5 Amino 2 Bromopyridin 4 Ol As a Chemical Building Block

Precursor in the Synthesis of Complex Heterocyclic Scaffolds

Heterocyclic compounds form the cornerstone of medicinal chemistry, and the synthesis of novel and complex scaffolds is a primary goal for drug discovery. sigmaaldrich.commsesupplies.com 5-Amino-2-bromopyridin-4-ol serves as an ideal starting material for constructing such scaffolds due to its multiple reactive sites. The bromine atom can be readily utilized in cross-coupling reactions to append various aryl, heteroaryl, or alkyl groups, thereby building molecular complexity. mdpi.com

The amino group is a versatile handle for cyclization reactions. For instance, it can be reacted with diketones, diesters, or other bifunctional reagents to construct fused ring systems, such as pyrazolo[3,4-b]pyridines or other pyrid-fused heterocycles. nih.gov The synthesis of such fused systems is a common strategy in the development of biologically active molecules. The inherent structure of the aminopyridine core itself is a privileged scaffold in medicinal chemistry.

Role in the Development of Active Pharmaceutical Ingredient (API) Intermediates

Active Pharmaceutical Ingredient (API) intermediates are chemical compounds that form the building blocks for the final API. google.com The structural motifs present in this compound are frequently found in a wide array of pharmaceutical agents. Bromo-aminopyridines are recognized as important intermediates for designing and synthesizing novel heterocyclic compounds for screening and development in innovative medicine. google.compipzine-chem.com

The compound's functional groups allow for its strategic incorporation into a larger molecule destined to become an API. For example, the bromine atom can be replaced by another functional group through a palladium-catalyzed reaction, while the amino group can be modified to form an amide linkage, a common feature in many drugs. The pyridinol core is a key feature in various selective inhibitors and other therapeutic agents. The ability to perform sequential, site-selective modifications on this scaffold makes it a valuable intermediate in multi-step syntheses of complex APIs.

Applications in Agrochemical and Material Science Research

The pyridine (B92270) ring is a critical component in many modern agrochemicals, including herbicides, insecticides, and fungicides. nih.govresearchgate.net Substituted trifluoromethylpyridines, for instance, are among the most important classes of compounds in crop protection. nih.govresearchgate.net The biological activity of these derivatives is often attributed to the unique properties of the pyridine moiety combined with its substituents. researchgate.net this compound provides a scaffold that can be derivatized to explore new agrochemical candidates. The amino and bromo groups can be functionalized to modulate the compound's herbicidal or pesticidal activity, solubility, and stability.

In material science, fluorinated pyridine derivatives like perfluoropyridine are used as building blocks for high-performance fluoropolymers and network materials due to their thermal stability and chemical resistance. mdpi.com While not fluorinated, the reactive handles on this compound offer potential for its incorporation into novel polymers. The amino group and the bromine atom could serve as points for polymerization, potentially leading to materials with unique thermal or electronic properties.

Utilization in Ligand Design for Catalysis

Pyridine and its derivatives are fundamental ligands in coordination chemistry and catalysis, owing to the Lewis basic nitrogen atom that readily coordinates to transition metals. alfachemic.comnih.gov this compound is a promising candidate for designing polydentate ligands, which form stable complexes with metal ions. purdue.edu It can act as a bidentate or "chelating" ligand by coordinating to a metal center through both the pyridine nitrogen and the oxygen of the hydroxyl group, or potentially the nitrogen of the amino group. researchgate.net

Such chelation enhances the stability of the resulting metal complex, a desirable feature for catalysts. The 2-pyridonate (or 2-pyridinol) motif is a versatile platform for developing catalysts for small molecule activation. Furthermore, the bromine atom at the 2-position can be used to synthesize 2,2'-bipyridine-type ligands via reductive coupling, a class of ligands that is among the most widely used in coordination chemistry. nih.gov The electronic properties of the ligand, and thus the catalytic activity of its metal complex, can be fine-tuned by modifying the amino group at the 5-position.

Development of Advanced Functional Molecules (e.g., fluorescent probes, dyes)

The aminopyridine scaffold is inherently fluorescent and serves as a promising core structure for the development of advanced functional molecules like fluorescent probes. mdpi.comnih.gov Unsubstituted pyridin-2-amine, a related structure, exhibits a high quantum yield and is considered a potential scaffold for biological probes. mdpi.comnih.govresearchgate.net The fluorescence properties of such molecules can be modulated by attaching different functional groups. The amino and hydroxyl groups on this compound can be derivatized to create chemosensors that exhibit a change in fluorescence intensity or wavelength upon binding to specific analytes, such as metal ions. This "turn-on" or "turn-off" mechanism is a key principle in the design of probes for biological imaging. researchgate.net

In the field of dye chemistry, primary aromatic amines are crucial precursors for the synthesis of azo dyes. ekb.egbritannica.com The amino group of this compound can undergo diazotization with nitrous acid to form a highly reactive diazonium salt. britannica.com This intermediate can then be coupled with electron-rich aromatic compounds, such as phenols or anilines, to produce a wide variety of azo dyes. The resulting dyes, incorporating the bromopyridinol moiety, would be expected to exhibit unique colors and properties, with potential applications in textiles and as reactive dyes. nih.govresearchgate.net

Future Perspectives and Emerging Research Directions

Novel and Sustainable Synthetic Methodologies

The development of environmentally friendly and efficient synthetic routes is a cornerstone of modern chemistry. Future research on 5-Amino-2-bromopyridin-4-ol is expected to focus on green chemistry principles to minimize waste and energy consumption. nih.govresearchgate.net Traditional multi-step syntheses of highly substituted pyridines often involve harsh conditions and generate significant waste. vcu.edu

Emerging strategies that could be applied to the synthesis of this compound include:

Catalytic C-H Functionalization: Direct functionalization of the pyridine (B92270) ring avoids the need for pre-functionalized starting materials, thereby increasing atom economy. beilstein-journals.orgnih.gov Research into selective catalysts, potentially using earth-abundant metals, could enable the direct introduction of the amino, bromo, and hydroxyl groups onto a pyridine scaffold in a more streamlined fashion.

One-Pot Multicomponent Reactions: Designing a synthesis where multiple bonds are formed in a single reaction vessel without isolating intermediates can significantly improve efficiency. nih.gov A potential multicomponent strategy could involve the condensation of simpler, readily available precursors to construct the substituted pyridin-4-ol core. chim.it

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could offer high selectivity under mild conditions, reducing the environmental impact.

| Parameter | Traditional Synthesis | Potential Sustainable Approaches |

|---|---|---|

| Starting Materials | Often pre-functionalized and complex | Simple, readily available precursors |

| Number of Steps | Multiple, with isolation of intermediates | Fewer steps, potentially one-pot |

| Reaction Conditions | Harsh temperatures and pressures | Milder, ambient conditions |

| Catalysts | Stoichiometric reagents, precious metals | Recyclable catalysts, earth-abundant metals, enzymes |

| Solvents | Volatile organic compounds | Green solvents (water, ionic liquids) or solvent-free |

| Waste Generation | High E-factor (Environmental Factor) | Low E-factor, high atom economy |

Exploration of Undiscovered Reactivity Patterns

The unique electronic properties conferred by the electron-donating amino and hydroxyl groups and the electron-withdrawing bromine atom suggest that this compound possesses a rich and largely unexplored reactivity profile. Future research will likely focus on leveraging this unique substitution pattern to achieve novel chemical transformations.

Key areas for exploration include:

Site-Selective Cross-Coupling Reactions: The bromine atom at the C2 position is a prime handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira). Investigating the selective functionalization at this position while the amino and hydroxyl groups remain protected or participate in directing the reaction could lead to a diverse library of derivatives. chim.it

Dearomatization Strategies: The functionalization of pyridines at positions that are typically difficult to access, such as the meta-position, represents a significant challenge. researchgate.netnih.gov Future studies could explore temporary dearomatization of the this compound ring to enable novel functionalization patterns, followed by rearomatization to yield unique substitution patterns not accessible through conventional methods. nih.gov

Photochemical and Electrocatalytic Reactions: These modern synthetic tools can enable unique bond formations under mild conditions. Exploring the photochemical reactivity of this compound, possibly through the formation of pyridinyl radicals, could unlock new pathways for C-C or C-heteroatom bond formation. acs.org

Integration with Flow Chemistry and Automation

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch reactor, offers numerous advantages, including enhanced safety, better process control, and easier scalability. researchgate.netacs.org The application of flow chemistry to the synthesis and derivatization of this compound is a promising future direction.

Potential benefits include:

Improved Synthesis Yield and Purity: Continuous flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and fewer byproducts. researchgate.netacs.org

Safe Handling of Hazardous Intermediates: The small reaction volumes in flow systems minimize the risks associated with handling potentially unstable or toxic intermediates that might be generated during synthesis.

Automated Library Synthesis: Integrating flow reactors with automated systems would enable the rapid synthesis of a large library of derivatives of this compound for high-throughput screening in drug discovery or materials science. acs.org For instance, a flow system could be designed to sequentially perform a Suzuki coupling at the C2 position with a variety of boronic acids, generating a diverse set of compounds for biological evaluation.

Advanced Computational Approaches for Structure-Reactivity Relationships

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the properties and reactivity of molecules. researchgate.netresearchgate.net Applying these methods to this compound can provide valuable insights that guide experimental work.

Future computational studies could focus on:

Predicting Reaction Outcomes: DFT calculations can be used to model reaction mechanisms and predict the most likely sites for electrophilic or nucleophilic attack, thereby guiding the design of selective synthetic strategies. researchgate.net

Tautomerism and Physicochemical Properties: The compound can exist in pyridin-4-ol and pyridin-4-one tautomeric forms. chim.it Computational models can predict the relative stability of these tautomers in different solvents and their impact on properties like acidity, basicity, and hydrogen bonding capacity, which are crucial for medicinal chemistry applications. acs.org

Virtual Screening and Molecular Docking: If this compound is considered a scaffold for drug discovery, computational docking studies can predict how its derivatives might bind to specific biological targets, such as enzyme active sites, helping to prioritize the synthesis of the most promising candidates. researchgate.net

| Computational Method | Research Objective | Predicted Outcome/Insight |

|---|---|---|

| Density Functional Theory (DFT) | Optimize molecular geometry and electron distribution | Bond lengths, bond angles, charge distribution |

| Frontier Molecular Orbital (FMO) Analysis | Identify sites for nucleophilic/electrophilic attack | Predict reactivity and regioselectivity |

| Transition State Theory | Model reaction pathways and energy barriers | Elucidate reaction mechanisms and predict kinetics |

| Molecular Docking | Simulate binding to biological macromolecules | Identify potential protein targets and predict binding affinity |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analyze hydrogen bonding and other non-covalent interactions | Understand intermolecular interactions crucial for crystal packing and biological activity |

Expanding Applications in Specialized Chemical Fields

The pyridine and pyridinone scaffolds are considered "privileged structures" in medicinal chemistry due to their prevalence in FDA-approved drugs. nih.govresearchgate.netnih.gov The specific substitution pattern of this compound makes it an attractive starting point for developing molecules with tailored properties for various specialized applications.

Future research could target the following areas:

Medicinal Chemistry: The pyridin-4-one (or hydroxypyridine) core is present in numerous biologically active compounds with activities ranging from anticancer to antimicrobial. nih.govresearchgate.netglobalresearchonline.net Future work could involve synthesizing derivatives of this compound and screening them for various biological activities. The amino and bromo groups provide vectors for diversification to optimize potency and pharmacokinetic properties.

Agrochemicals: Pyridine derivatives are also widely used in the agricultural industry as herbicides, insecticides, and fungicides. vcu.edu The unique electronic and steric properties of this compound could be exploited to design novel agrochemicals.

Functional Materials: The heterocyclic nature of the pyridine ring and its ability to coordinate with metal ions make it a useful building block for functional materials, such as organic light-emitting diodes (OLEDs) or sensors. beilstein-journals.org The specific substituents on this compound could be modified to tune the photophysical or electronic properties of such materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.